- Electrophotocatalytic C-H Heterofunctionalization of ArenesAngewandte Chemie, 2021, 60(20), 11163-11167,
Cas no 699-91-2 (2-Acetyl-6-methylphenol)
2-Acetyl-6-methylphenol structure
2-Acetyl-6-methylphenol Properties
Names and Identifiers
-
- 1-(2-Hydroxy-3-methylphenyl)ethanone
- NSC 46633
- 1-(2-hydroxy-3-methylphenyl)-1-ethanone
- 1-(2-Hydroxy-3-methylphenyl)-ethanon
- 1-(2-Hydroxy-3-methyl-phenyl)-ethanone
- 2-acetyl-6-methylphenol
- 2-hydroxy-3-methyl acetophenone
- 2'-hydroxy-3'-methylacetophenone
- AC1L656R
- AC1Q5ENY
- acetylsalicyl acid
- SureCN2051695
- 2-Hydroxy-3-methylacetophenone
- Ethanone, 1-(2-hydroxy-3-methylphenyl)-
- 1-(2-hydroxy-3-methylphenyl)ethan-1-one
- NSC46633
- Acetophenone, 2'-hydroxy-3'-methyl-
- GUGXENROMIJRPN-UHFFFAOYSA-N
- Acetophenone, 2-hydroxy-3-methyl-
- 1-acetyl-2-hydroxy-3-methylbenzene
- CS-0139733
- NSC-46633
- AS-19712
- AB90350
- SY102951
- BB 0257736
- EN300-108738
- Ethanone, 1-?(2-?hydroxy-?3-?methylphenyl)?-
- I11047
- VB393C7SKG
- 2 inverted exclamation mark -Hydroxy-3 inverted exclamation mark -methylacetophenone
- SCHEMBL2051695
- AMY28371
- 699-91-2
- DTXSID30286597
- MFCD07425673
- FT-0687072
- AKOS002273089
- DB-031094
- +Expand
-
- MFCD07425673
- GUGXENROMIJRPN-UHFFFAOYSA-N
- 1S/C9H10O2/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,11H,1-2H3
- O([H])C1=C(C([H])([H])[H])C([H])=C([H])C([H])=C1C(C([H])([H])[H])=O
Computed Properties
- 150.0681
- 1
- 2
- 1
- 150.068079557g/mol
- 11
- 154
- 0
- 0
- 0
- 0
- 0
- 1
- 2.2
- 37.3
Experimental Properties
- 1.90320
- 37.3
- 238 ºC
- 97 ºC
- 1.106
2-Acetyl-6-methylphenol Price
2-Acetyl-6-methylphenol Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ; 30 min, 90 - 160 °C
Reference
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Journal of Chemical and Pharmaceutical Research,
2015,
7(9),
727-731
,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Aluminum chloride ; 2 h, 120 - 180 °C; 180 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Reference
Investigation on the substitution effects of the flavonoids as potent anticancer agents: a structure-activity relationships study
Medicinal Chemistry Research,
2012,
21(8),
1833-1849
,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Pyridine
2.1 Catalysts: p-Toluenesulfonic acid monohydrate ; 30 min, 90 - 160 °C
2.1 Catalysts: p-Toluenesulfonic acid monohydrate ; 30 min, 90 - 160 °C
Reference
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Journal of Chemical and Pharmaceutical Research,
2015,
7(9),
727-731
,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Sulfuric acid ; 0.5 h, rt
2.1 Reagents: Aluminum chloride ; 2 h, 120 - 180 °C; 180 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
2.1 Reagents: Aluminum chloride ; 2 h, 120 - 180 °C; 180 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Reference
Investigation on the substitution effects of the flavonoids as potent anticancer agents: a structure-activity relationships study
Medicinal Chemistry Research,
2012,
21(8),
1833-1849
,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Hexane ; 12 h, 26 °C
Reference
Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects
Photochemical & Photobiological Sciences,
2009,
8(7),
916-925
,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
2.1 Reagents: Ethene, homopolymer ; 12 h, 26 °C
2.1 Reagents: Ethene, homopolymer ; 12 h, 26 °C
Reference
Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects
Photochemical & Photobiological Sciences,
2009,
8(7),
916-925
,
2-Acetyl-6-methylphenol Raw materials
2-Acetyl-6-methylphenol Preparation Products
2-Acetyl-6-methylphenol Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:699-91-2)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:699-91-2)
A LA DING
anhua.mao@aladdin-e.com
2-Acetyl-6-methylphenol Related Literature
-
1. The conformations of aromatic ethers as determined from their ultraviolet absorption spectraE. R. Clark,S. G. Williams J. Chem. Soc. B 1967 859
-
2. Synthesis of indolin-2-ones (oxindoles) related to mitomycin ARalph A. Raphael,Paul Ravenscroft J. Chem. Soc. Perkin Trans. 1 1988 1823
-
3. 434. The mechanism of the Fries rearrangementN. M. Cullinane,Alwyn G. Evans,E. T. Lloyd J. Chem. Soc. 1956 2222
-
W. B. Whalley J. Chem. Soc. 1955 105
-
5. 596. The Fries rearrangement. Part V. Effect of the ring substituent and the acyl groupN. M. Cullinane,B. F. R. Edwards J. Chem. Soc. 1958 2926
-
Yu-Zhe Chen,Richard G. Weiss Photochem. Photobiol. Sci. 2009 8 916
699-91-2 (2-Acetyl-6-methylphenol) Related Products
- 89-84-9(1-(2,4-Dihydroxyphenyl)ethanone)
- 117-99-7((2-Hydroxyphenyl)(phenyl)methanone)
- 131-56-6(2,4-Dihydroxybenzophenone)
- 480-66-0(1-(2,4,6-Trihydroxyphenyl)ethanone)
- 490-78-8(1-(2,5-Dihydroxyphenyl)ethanone)
- 610-99-1(2'-Hydroxypropiophenone)
- 699-83-2(2',6'-Dihydroxyacetophenone)
- 876-02-8(4'-Hydroxy-3'-methylacetophenone)
- 1450-72-2(2'-Hydroxy-5'-methylacetophenone)
- 1470-79-7(2,4,4'-Trihydroxybenzophenone)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:699-91-2)2-Acetyl-6-methylphenol
99%/99%
10g/25g
160.0/400.0